molecular formula C8H9F2NO3S B13483103 5-Difluoromethoxy-2-methylbenzenesulfonamide

5-Difluoromethoxy-2-methylbenzenesulfonamide

Katalognummer: B13483103
Molekulargewicht: 237.23 g/mol
InChI-Schlüssel: MVEPKHYMBRIOLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Difluoromethoxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C8H9F2NO3S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethoxy-2-methylbenzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonamide with difluoromethoxy reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Difluoromethoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

5-Difluoromethoxy-2-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Difluoromethoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Difluoromethoxy-2-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both difluoromethoxy and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H9F2NO3S

Molekulargewicht

237.23 g/mol

IUPAC-Name

5-(difluoromethoxy)-2-methylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c1-5-2-3-6(14-8(9)10)4-7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13)

InChI-Schlüssel

MVEPKHYMBRIOLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.